molecular formula C10H12BrNO B3236351 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1368042-75-4

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3236351
CAS RN: 1368042-75-4
M. Wt: 242.11
InChI Key: GAEIUEFZUZSDOV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound . It is an off-white to yellow to brown solid or liquid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.12 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its versatility in organic synthesis and potential biological activities. The compound has been involved in various synthetic pathways, offering a foundation for developing novel chemical entities. For instance, it has been used in the synthesis of brominated tetrahydroisoquinolines and bromophenols, highlighting its role in creating complex molecular architectures found in natural products and potential drug candidates. These syntheses demonstrate the compound's utility in facilitating chemical transformations crucial for medicinal chemistry and natural product synthesis (Ma et al., 2007).

Pharmacological Interest

This compound and its derivatives have shown promising pharmacological properties, leading to their investigation as potential therapeutic agents. Some derivatives have been explored for their ability to inhibit steroid 5alpha reductases, enzymes involved in the pathophysiology of conditions like prostate enlargement and hair loss. This suggests the compound's relevance in drug discovery, particularly in designing inhibitors with specific therapeutic targets (Baston et al., 2000).

Biological and Pharmacological Studies

The compound has been a part of studies aimed at understanding its biological effects and potential as a pharmacological tool. For example, derivatives of this compound have been evaluated as ligands for sigma receptors, which are implicated in several neurological disorders. Such studies are crucial for the development of new therapeutic agents for treating diseases with unmet medical needs (Xu et al., 2007).

Advanced Synthetic Applications

The compound's utility extends to advanced synthetic applications, such as the development of new methodologies for the synthesis of complex molecules. For instance, it has been used in the transformation of renieramycin M into renieramycins T and S through an intramolecular photoredox reaction, showcasing its role in enabling innovative synthetic routes for the production of biologically active natural products (Yokoya et al., 2023).

Safety and Hazards

The safety information for 5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIUEFZUZSDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNCC2)C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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